Ethyl [1-(3,4-dimethoxyphenyl)-8,9-dimethoxy-2-(4-methylphenyl)pyrrolo[2,1-a]isoquinolin-3-yl](oxo)acetate
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Overview
Description
Ethyl 1-(3,4-dimethoxyphenyl)-8,9-dimethoxy-2-(4-methylphenyl)pyrrolo[2,1-a]isoquinolin-3-ylacetate is a complex organic compound with a unique structure that includes multiple methoxy groups and a pyrroloisoquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(3,4-dimethoxyphenyl)-8,9-dimethoxy-2-(4-methylphenyl)pyrrolo[2,1-a]isoquinolin-3-ylacetate typically involves multi-step organic reactions. The starting materials often include 3,4-dimethoxybenzaldehyde, 4-methylbenzaldehyde, and ethyl acetoacetate. The key steps in the synthesis may involve:
Condensation Reactions: Formation of intermediate compounds through aldol condensation.
Cyclization: Formation of the pyrroloisoquinoline core via intramolecular cyclization.
Esterification: Introduction of the ethyl ester group through esterification reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time, as well as using catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(3,4-dimethoxyphenyl)-8,9-dimethoxy-2-(4-methylphenyl)pyrrolo[2,1-a]isoquinolin-3-ylacetate can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the ester can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of halogens or other electrophiles/nucleophiles in the presence of catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Ethyl 1-(3,4-dimethoxyphenyl)-8,9-dimethoxy-2-(4-methylphenyl)pyrrolo[2,1-a]isoquinolin-3-ylacetate has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound in drug discovery due to its unique structure and biological activity.
Materials Science: Application in the development of organic electronic materials.
Biological Studies: Investigation of its effects on biological systems, including potential anti-inflammatory or anticancer properties.
Mechanism of Action
The mechanism of action of Ethyl 1-(3,4-dimethoxyphenyl)-8,9-dimethoxy-2-(4-methylphenyl)pyrrolo[2,1-a]isoquinolin-3-ylacetate involves its interaction with specific molecular targets. These may include enzymes or receptors in biological systems. The compound’s effects are mediated through pathways that involve modulation of cellular signaling and gene expression.
Comparison with Similar Compounds
Ethyl 1-(3,4-dimethoxyphenyl)-8,9-dimethoxy-2-(4-methylphenyl)pyrrolo[2,1-a]isoquinolin-3-ylacetate can be compared with similar compounds such as:
Ethyl 3-(3,4-dimethoxyphenyl)propionate: Similar in having methoxy groups but differs in the core structure.
Ethanone, 1-(3,4-dimethoxyphenyl): Shares the methoxyphenyl group but lacks the pyrroloisoquinoline core.
The uniqueness of Ethyl 1-(3,4-dimethoxyphenyl)-8,9-dimethoxy-2-(4-methylphenyl)pyrrolo[2,1-a]isoquinolin-3-ylacetate lies in its complex structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C33H31NO7 |
---|---|
Molecular Weight |
553.6 g/mol |
IUPAC Name |
ethyl 2-[1-(3,4-dimethoxyphenyl)-8,9-dimethoxy-2-(4-methylphenyl)pyrrolo[2,1-a]isoquinolin-3-yl]-2-oxoacetate |
InChI |
InChI=1S/C33H31NO7/c1-7-41-33(36)32(35)31-28(20-10-8-19(2)9-11-20)29(22-12-13-24(37-3)25(17-22)38-4)30-23-18-27(40-6)26(39-5)16-21(23)14-15-34(30)31/h8-18H,7H2,1-6H3 |
InChI Key |
QQLLIEGHKIQEMN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=O)C1=C(C(=C2N1C=CC3=CC(=C(C=C32)OC)OC)C4=CC(=C(C=C4)OC)OC)C5=CC=C(C=C5)C |
Origin of Product |
United States |
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